Leonurine

描述

This compound has been reported in Leonurus sibiricus and Leonotis leonurus with data available.

has neuroprotective activity; isolated from leaves of Leonurus artemisia; has uterotonic effect; structure

Structure

3D Structure

属性

IUPAC Name |

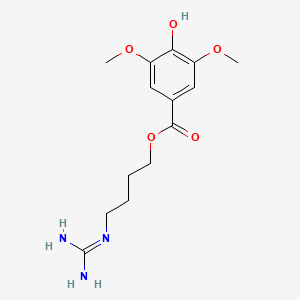

4-(diaminomethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-20-10-7-9(8-11(21-2)12(10)18)13(19)22-6-4-3-5-17-14(15)16/h7-8,18H,3-6H2,1-2H3,(H4,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGSUWLDMZFYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179434 | |

| Record name | Leonurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24697-74-3 | |

| Record name | Leonurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24697-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leonurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024697743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leonurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24697-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEONURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09Q5W34QDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Leonurine's Neuroprotective Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Leonurine, a potent alkaloid derived from Herba Leonuri (Chinese Motherwort), has emerged as a promising therapeutic agent for a spectrum of neurological disorders. Extensive research has elucidated its multifaceted neuroprotective actions, which are primarily attributed to its anti-oxidant, anti-inflammatory, and anti-apoptotic properties. This technical guide synthesizes the current understanding of this compound's mechanisms of action, providing a detailed overview of the key signaling pathways involved, comprehensive experimental protocols from seminal studies, and a quantitative summary of its neuroprotective effects.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through the modulation of a complex network of intracellular signaling pathways. These pathways are central to neuronal survival, inflammatory responses, and the cellular defense against oxidative stress. The principal mechanisms identified to date include:

-

Modulation of Oxidative Stress Pathways: this compound has been shown to mitigate oxidative damage in the brain, a key pathological feature of many neurological conditions. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[1] This activation leads to the upregulation of downstream antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), and heme oxygenase-1 (HO-1), while reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[1][2][3]

-

Inhibition of Apoptotic Pathways: this compound demonstrates significant anti-apoptotic activity, preventing neuronal cell death. It modulates the intrinsic apoptotic pathway by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[4][5][6] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria and subsequent activation of caspases.[7] Furthermore, this compound has been found to influence the PI3K/Akt/GSK-3β signaling cascade, where the activation of Akt and inhibition of GSK-3β leads to the suppression of pro-apoptotic gene expression.[2][8]

-

Suppression of Inflammatory Pathways: Neuroinflammation, often mediated by activated microglia, is a critical component of neurodegenerative diseases. This compound exhibits potent anti-inflammatory effects by inhibiting the activation of microglia and suppressing the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[8][9][10] The mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways are also implicated in this compound's anti-inflammatory action.[7][8]

-

Regulation of Nitric Oxide Signaling: this compound has been shown to protect against ischemic brain injury by modulating the nitric oxide (NO)/nitric oxide synthase (NOS) pathway.[4][5][11][12] It can reduce the overproduction of NO by inhibiting the expression of inducible nitric oxide synthase (iNOS), thereby preventing NO-mediated oxidative and nitrosative stress.[4][5][11]

-

Other Signaling Pathways: Additional pathways influenced by this compound include the HDAC4/NOX4/MMP-9 pathway, involved in protecting the blood-brain barrier integrity, the Cx36/CaMKII pathway, and the Sonic Hedgehog (SHH)/GLI signaling pathway, which is associated with nerve regeneration.[10][13][14][15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Caption: Key signaling pathways modulated by this compound for neuroprotection.

References

- 1. Protective effects of this compound against ischemic stroke in mice by activating nuclear factor erythroid 2‐related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Alleviates Cognitive Dysfunction and Reduces Oxidative Stress by Activating Nrf-2 Pathway in Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects middle cerebral artery occluded rats through antioxidant effect and regulation of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Reduces Oxidative Stress and Provides Neuroprotection against Ischemic Injury via Modulating Oxidative and NO/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of this compound on Ischemia/Reperfusion-Induced Mitochondrial Dysfunctions in Rat Cerebral Cortex [jstage.jst.go.jp]

- 7. BIO-Byword [bbwpublisher.com]

- 8. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel Therapeutic Effects of this compound On Ischemic Stroke: New Mechanisms of BBB Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of this compound against oxygen–glucose deprivation by targeting Cx36/CaMKII in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. This compound Regulates Hippocampal Nerve Regeneration in Rats with Chronic and Unpredictable Mild Stress by Activating SHH/GLI Signaling Pathway and Restoring Gut Microbiota and Microbial Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Leonurine sources and traditional uses in medicine

An In-depth Technical Guide to Leonurine: Sources, Traditional Uses, and Molecular Mechanisms

Abstract

This compound, a unique alkaloid primarily found in the Leonurus and Leonotis genera, has a long history of use in traditional medicine for treating a variety of ailments, particularly gynecological and cardiovascular disorders.[1][2][3] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a wide range of biological activities including anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective properties.[4][5][6] This technical guide provides a comprehensive overview of the botanical sources of this compound, its traditional medicinal applications, quantitative data on its prevalence, detailed experimental protocols for its extraction and isolation, and an examination of the key signaling pathways through which it exerts its effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Botanical Sources of this compound

This compound is a pseudoalkaloid that has been isolated from several plant species within the Lamiaceae family. The primary sources include:

-

Leonurus japonicus (Chinese Motherwort or Yi-Mu-Cao) : This is the most well-known and studied source of this compound.[3][6]

-

Leonurus cardiaca (Motherwort) [2]

-

Leonurus sibiricus [2]

-

Leonotis leonurus [2]

-

Leonotis nepetifolia [2]

Among these, Leonurus japonicus is considered the main source of the active metabolite.[1][4]

Traditional Medicinal Uses

The plants containing this compound, particularly Leonurus japonicus, have been a staple in traditional Chinese medicine for centuries, often referred to as the "holy medicine of the blood family".[5] Traditional applications are extensive and primarily focus on conditions related to blood circulation and gynecological health.

Key Traditional Uses:

-

Gynecological Disorders : Used for treating menstrual disorders such as dysmenorrhea (painful periods) and amenorrhea (absence of menstruation), as well as postpartum hemorrhage and abdominal pain.[1][4]

-

Cardiovascular Health : Employed to promote blood circulation and remove blood stasis.[5][7]

-

Edema and Urinary Issues : Utilized for its diuretic properties to treat edema and urination difficulties.[1][4]

-

Wound Healing and Skin Conditions : Applied topically in the form of pastes or ointments to accelerate wound healing and treat skin conditions like sores and carbuncles.[1][4][5]

-

Neurological Conditions : In Tibetan medicine, it is used to manage high-altitude sickness.[5]

Quantitative Analysis of this compound Content

The concentration of this compound can vary depending on the plant species, part of the plant used, and its freshness. The available quantitative data is summarized in the table below.

| Botanical Source | Plant Part | Condition | This compound Content (%) | Reference |

| Leonurus japonicus | Aerial parts | Fresh | 0.02% - 0.12% | [1][4] |

Experimental Protocols: Extraction and Isolation

Several methods have been developed for the extraction and purification of this compound from plant materials. Below are detailed protocols for common laboratory-scale and scalable techniques.

General Extraction and Purification Workflow

The overall process involves extraction from the plant material, followed by separation and purification to obtain high-purity this compound.

General workflow for this compound extraction and purification.

Protocol 1: Acidic Methanol Extraction

This method was one of the earliest techniques used for isolating this compound.[4]

-

Extraction : Macerate comminuted dried or fresh plant material in an acidic methanol solution (e.g., 1% HCl in methanol) at a low temperature.

-

Solvent Partitioning : Perform sequential extractions with hydrochloric acid, diethyl ether, and ethanol to remove impurities.

-

Column Chromatography : Separate and purify the extract using an alumina column followed by a Sephadex G-25 column.

-

Yield : This method has been reported to yield approximately 50 mg of this compound per kg of dried plant material.[4]

Protocol 2: High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a more modern and efficient method for isolating this compound.[8]

-

Crude Extraction : Prepare a crude extract from the plant material. For example, extract 2.48 g of crude extract to obtain 68 mg of this compound.[8]

-

Solvent System Preparation : Prepare a two-phase solvent system of ethyl acetate-n-butanol-water (in a 3:2:5 volume ratio).

-

HSCCC Separation :

-

Use the lower phase as the mobile phase and the upper phase as the stationary phase.

-

Set the rotation speed to 850 rpm and the flow rate to 2.2 mL/min.

-

-

Detection and Collection : Monitor the eluate with a UV detector at 277 nm and collect the fractions containing this compound.

-

Purity : This method can yield this compound with a purity of approximately 96.2%.[8]

Protocol 3: Soxhlet Extraction

This is a classic method for continuous extraction of compounds from a solid material.[9]

-

Sample Preparation : Place 3 grams of dried and ground Herba leonuri into a Soxhlet thimble.

-

Extraction : Extract with 350 mL of methanol for 12 hours. The ratio of plant material to solvent is approximately 1:117.[9]

-

Solvent Removal : After extraction, remove the methanol using a rotary evaporator to obtain the crude extract.

-

Yield : Methanol extraction for 12 hours can result in a mass yield of up to 14.18%.[9]

Protocol 4: Ultrasonic-Assisted Extraction (UAE)

UAE uses ultrasonic waves to enhance extraction efficiency and reduce extraction time.

-

Method : This technique, often using acidic ionic liquids, significantly shortens the extraction time and reduces the use of organic solvents.[4]

Pharmacological Activity and Signaling Pathways

This compound exhibits a wide array of pharmacological effects by modulating various cellular signaling pathways. Its activities include anti-inflammatory, antioxidant, anti-apoptotic, and anti-tumor effects.[1][10]

Anti-Inflammatory Effects via NF-κB Pathway

This compound can attenuate inflammatory responses by inhibiting the NF-κB signaling pathway.[11] In human umbilical vein endothelial cells (HUVECs), this compound suppresses the degradation of IκBα and the phosphorylation of NF-κB p65.[11] This leads to a reduction in the expression of inflammatory molecules such as ICAM-1, VCAM-1, and E-selectin.[11]

This compound's inhibition of the NF-κB inflammatory pathway.

Neuroprotection via PI3K/Akt and NO/NOS Pathways

This compound demonstrates significant neuroprotective activity, particularly against ischemic brain injury.[2][5] It achieves this by activating the PI3K/Akt signaling pathway, which in turn reduces oxidative stress and apoptosis.[5] this compound treatment promotes the phosphorylation of PI3K, Akt, and eNOS, while upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic proteins Bax and caspase-3.[4] It also modulates the NO/NOS pathway to protect against ischemic injury.[12]

Neuroprotective effects of this compound via the PI3K/Akt pathway.

Anti-Tumor Effects

This compound has shown anti-cancer activity in various cancer types by modulating several key signaling pathways.

-

Glioma : It inhibits tumor cell proliferation and induces apoptosis by modulating the Akt/MDM2/p53 signaling pathway.[5]

-

Hepatocellular Carcinoma : this compound has been found to moderate the progression of liver cancer in murine models through the AMPK/SREBP-1c signaling pathway.[10]

-

Lung Cancer : It can inhibit immune evasion in lung cancer cells by targeting the ILT4-PI3K/AKT-B7-H3 pathway.[10]

Anti-tumor mechanisms of this compound in different cancers.

Cardioprotective Effects via TGF-β/Smad2 Pathway

This compound has demonstrated a protective role in cardio-cerebrovascular diseases.[1] In the context of myocardial fibrosis, it has been shown to repress the phosphorylation of Smad2, indicating its potential to regulate the TGF-β/Smad2 signaling pathway.[1]

Conclusion and Future Directions

This compound is a pharmacologically active alkaloid with a rich history in traditional medicine and significant potential for modern therapeutic applications. Its diverse biological activities, including cardioprotective, neuroprotective, anti-inflammatory, and anti-tumor effects, are underpinned by its ability to modulate multiple key signaling pathways. While research has made significant strides, further investigation is required in several areas. The development of more efficient and scalable extraction and synthesis methods will be crucial for its production.[4] Moreover, comprehensive pharmacokinetic and toxicological studies, along with well-designed clinical trials, are necessary to validate its efficacy and safety profile for clinical use.[1][4] Structural modifications of the this compound molecule could also lead to new derivatives with enhanced bioavailability and therapeutic efficacy, opening new avenues for drug discovery and development.[3][6]

References

- 1. Frontiers | this compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A literature review: mechanisms of antitumor pharmacological action of this compound alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of reactive oxygen species and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In Vivo and In Vitro Antitumor Effects of Leonurine: A Technical Guide

Abstract

Leonurine, a principal active alkaloid derived from plants of the Leonurus genus, commonly known as motherwort, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] Beyond its traditional use in gynecological disorders, emerging evidence has highlighted its broad-spectrum antineoplastic capabilities.[2] This technical guide provides a comprehensive overview of the in vivo and in vitro antitumor effects of this compound. It synthesizes current research on its mechanisms of action, including the induction of apoptosis and autophagy, inhibition of cell proliferation, migration, and invasion, and modulation of key oncogenic signaling pathways.[1][3] This document summarizes quantitative efficacy data, details common experimental protocols for its evaluation, and visualizes the complex signaling cascades it influences, serving as a resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a biologically active alkaloid recognized for an extensive array of functions, including anti-inflammatory, antioxidant, and cardioprotective effects.[1][4] Its antitumor properties are a key area of modern research, with studies demonstrating its ability to suppress cancer progression through multiple mechanisms.[1] this compound can induce cell cycle arrest, trigger programmed cell death (apoptosis), promote autophagy, and inhibit processes critical for metastasis, such as cell migration and invasion.[1][3] These effects are attributed to its modulation of several critical signaling pathways, including the PI3K/Akt/mTOR, STAT3, and MAP/ERK pathways.[1][2][5][6] This guide consolidates the existing data on this compound's efficacy in various cancer models and outlines the experimental frameworks used to determine its therapeutic potential.

In Vitro Antitumor Effects

This compound has demonstrated significant antitumor activity across a wide range of human cancer cell lines in laboratory settings. Its effects are typically dose- and time-dependent and involve several distinct cellular processes.

2.1 Inhibition of Cancer Cell Proliferation this compound effectively inhibits the growth and proliferation of various cancer cells.[6] For instance, in breast cancer cell lines (MDA-MB-231 and SK-BR-3), this compound at concentrations of 400–800 μM significantly curbed cell proliferation.[4][7] Similarly, it has shown potent anti-proliferative effects against acute myeloid leukemia (AML) cells (HL-60 and U-937) and chronic myeloid leukemia (CML) cells (K562 and KU812).[3][4][8]

2.2 Induction of Apoptosis A primary mechanism of this compound's anticancer action is the induction of apoptosis.[1] It can trigger both the extrinsic (receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic pathways.[1][9] In human non-small cell lung cancer (NSCLC) H292 cells, this compound hydrochloride treatment led to a significant increase in the apoptotic ratio, rising from 4.9% in control cells to 61.3% at a concentration of 50 μmol/L.[10][11][12] This process is associated with the loss of mitochondrial membrane potential, generation of reactive oxygen species (ROS), and modulation of key apoptosis-related proteins.[10][11][12] this compound consistently increases the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and activates executioner caspases like caspase-3 and caspase-9.[8][10][12][13]

2.3 Cell Cycle Arrest this compound can halt the progression of the cell cycle, preventing cancer cells from dividing. It has been shown to induce cell cycle arrest at either the G0/G1 or G2/M phase.[1] This is achieved by down-regulating the expression of key cell cycle proteins, such as Cyclins (A1, B1, D1, D2) and Cyclin-Dependent Kinases (CDK1, CDK2, CDK4, CDK6), while increasing the expression of cell cycle inhibitors like p21 and p27.[1] In prostate cancer cells (PC3 and DU145), this compound prompted G1 phase arrest.[4]

2.4 Inhibition of Migration, Invasion, and Angiogenesis The metastatic potential of cancer is a critical target for therapy. This compound has been shown to inhibit the migration and invasion of breast and CML cancer cells in a dose-dependent manner.[3][4][7] It also reduces the degradation of the extracellular matrix by inhibiting matrix metalloproteinases (MMPs).[1] Furthermore, this compound can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients, a crucial step for tumor growth and metastasis.[4][7]

2.5 Induction of Autophagy In addition to apoptosis, this compound can induce autophagy, a cellular self-degradation process.[1] In hepatocellular carcinoma cells, this compound treatment resulted in the formation of autophagosomes.[1] The balance between autophagy and apoptosis can be concentration-dependent; at lower concentrations (<150 μmol·L-1), autophagy induction is more prominent, while at higher concentrations, apoptosis prevails.[1]

Table 1: In Vitro Efficacy of this compound Across Cancer Cell Lines

| Cancer Type | Cell Line(s) | Concentration / IC50 Value | Observed Effects | Reference(s) |

| Chronic Myeloid Leukemia (CML) | K562 | IC50: 0.773 mM (24h) | Inhibition of proliferation, migration, and invasion; Induction of apoptosis. | [3][4] |

| KU812 | IC50: 0.882 mM (24h) | Inhibition of proliferation, migration, and invasion; Induction of apoptosis. | [3][4] | |

| Acute Myeloid Leukemia (AML) | HL-60 | IC50: 28.6 µM (24h), 11.3 µM (48h) | Inhibition of proliferation; Induction of apoptosis. | [3] |

| U-937 | IC50: 17.5 µM (24h), 9.0 µM (48h) | Inhibition of proliferation; Induction of apoptosis. | [3] | |

| Acute Lymphoblastic Leukemia (ALL) | NALM6, MOLT4, 697 | IC50: 1.2–4.4 µM | Inhibition of cell activity. | [3] |

| Non-Small Cell Lung Cancer | H292 | 10, 25, 50 µmol/L | Inhibition of proliferation; G0/G1 cell cycle arrest; Induction of apoptosis. | [10][11][12] |

| Breast Cancer | MDA-MB-231, SK-BR-3 | 400–800 µM | Inhibition of proliferation, migration, invasion, and angiogenesis. | [4][7] |

| Prostate Cancer | PC3, DU145 | 200, 400, 800 µM | G1 phase cell cycle arrest; Induction of apoptosis. | [4] |

In Vivo Antitumor Efficacy

The anticancer effects of this compound observed in vitro have been corroborated by studies in animal models, demonstrating its potential for therapeutic application.

In xenograft models using nude mice, this compound has shown significant tumor growth inhibition. For acute myeloid leukemia, oral administration of this compound (at doses of 15, 30, and 60 mg/kg/day for 20 days) effectively prevented the growth of tumors derived from HL-60 and U-937 cells.[3][8] Studies have also reported its efficacy in murine models of hepatocellular carcinoma and its ability to suppress prostate cancer growth in vivo.[1][4] Furthermore, in a model of acute lymphoblastic leukemia, this compound reduced the levels of NALM6 leukemia cells in NRG mice.[3]

Table 2: Summary of In Vivo Studies of this compound

| Cancer Type | Animal Model | Dosage | Key Outcomes | Reference(s) |

| Acute Myeloid Leukemia | HL-60 & U-937 Xenograft Nude Mice | 15, 30, 60 mg/kg/day for 20 days | Prevented tumor growth. | [3][8] |

| Acute Lymphoblastic Leukemia | NALM6 Xenograft NRG Mice | Not specified | Diminished leukemia cell levels. | [3] |

| Hepatocellular Carcinoma | Murine Models | Not specified | Moderated cancer progression. | [1] |

| Prostate Cancer | In vivo models | Not specified | Suppressed tumor growth. | [4] |

Molecular Mechanisms and Signaling Pathways

This compound exerts its antitumor effects by modulating a network of interconnected signaling pathways that are fundamental to cancer cell survival, proliferation, and metastasis.

4.1 PI3K/Akt/mTOR Pathway The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway in multiple cancer types, including AML, breast cancer, and lung cancer.[7][8][9] It achieves this by reducing the phosphorylation levels of key components like PI3K and Akt, thereby preventing their activation.[7][8] Downstream, this leads to the suppression of mTOR, a central controller of cell growth and angiogenesis.[5][7]

Caption: this compound inhibits the PI3K/Akt/mTOR survival pathway.

4.2 STAT3 Pathway The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. Analogs of this compound have been found to inhibit the constitutive activation of STAT3 in metastatic melanoma cells.[14] This inhibition is mediated by suppressing the activation of upstream kinases JAK1 and JAK2.[14] The inactivation of STAT3 leads to the downregulation of its target genes, which include key survival proteins like survivin, Bcl-2, and Mcl-1, and the cell cycle regulator cyclin D1, ultimately inducing apoptosis.[14]

Caption: this compound suppresses the oncogenic JAK/STAT3 signaling pathway.

4.3 Apoptosis Induction Pathways this compound induces apoptosis primarily through the mitochondria-dependent intrinsic pathway.[10][12] Treatment with this compound leads to increased levels of ROS and a loss of mitochondrial membrane potential (MMP).[10][11][12] This triggers the release of cytochrome c from the mitochondria into the cytosol.[15] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[10][12][15] This process is further amplified by an increased Bax/Bcl-2 ratio, which favors mitochondrial permeabilization.[13]

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Key Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the antitumor effects of this compound.

5.1 Cell Viability Assessment (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., H292, HL-60) into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control.

-

Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[12]

5.2 Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry) This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at desired concentrations for a set time (e.g., 24 hours).[12]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.[10][11][12]

5.3 Western Blotting for Protein Expression Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-Caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][12]

5.4 In Vivo Xenograft Tumor Model This model assesses the antitumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ HL-60 cells) into the flank of immunodeficient mice (e.g., nude mice).[8]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize mice into control and treatment groups. Administer this compound (e.g., 15, 30, 60 mg/kg/day) or a vehicle control via oral gavage or intraperitoneal injection.[3][8]

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Endpoint: At the end of the study (e.g., 20 days), euthanize the mice, excise the tumors, and weigh them. The tumors can be used for further analysis like histology or Western blotting.[8]

Conclusion and Future Perspectives

This compound demonstrates substantial antitumor activity both in vitro and in vivo, operating through a multifaceted mechanism that includes inhibiting proliferation, inducing apoptosis and cell cycle arrest, and suppressing metastasis. Its ability to modulate critical oncogenic signaling pathways like PI3K/Akt and STAT3 underscores its potential as a promising candidate for cancer therapy.[1][3][5] The preclinical data are compelling, showing efficacy across a range of hematological and solid tumors.

Future research should focus on several key areas. Firstly, comprehensive pharmacokinetic and toxicology studies are essential to establish a safe and effective dosing regimen for clinical use.[3] Secondly, the development of more potent synthetic analogs, as suggested by initial studies, could enhance therapeutic efficacy.[14] Finally, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients. The continued exploration of this compound and its derivatives holds significant promise for the development of novel, plant-derived anticancer agents.

References

- 1. A literature review: mechanisms of antitumor pharmacological action of this compound alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A literature review: mechanisms of antitumor pharmacological action of this compound alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits breast cancer cell growth and angiogenesis via PI3K/AKT/mTOR pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

- 8. Anti-leukaemia effects of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A literature review: mechanisms of antitumor pharmacological action of this compound alkaloid [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound hydrochloride induces apoptosis of H292 lung cancer cell by a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. In vitro anticancer activities of Leonurus heterophyllus sweet (Chinese motherwort herb) - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of alkaloids from Leonurus japonicus

An In-depth Technical Guide on the Biological Activities of Alkaloids from Leonurus japonicus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of alkaloids derived from Leonurus japonicus (Chinese Motherwort). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Introduction

Leonurus japonicus, a perennial herbaceous plant, has a long history of use in traditional medicine for treating a variety of conditions, particularly gynecological disorders. Modern pharmacological research has identified alkaloids as major bioactive constituents responsible for its therapeutic effects. The most studied alkaloids from this plant are leonurine and stachydrine, which have demonstrated a wide range of biological activities, including effects on the cardiovascular and central nervous systems, as well as anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] This guide will delve into the scientific evidence supporting these activities.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of key alkaloids from Leonurus japonicus, primarily focusing on their anticancer and enzyme inhibitory effects.

Table 1: Anticancer Activity of this compound (IC50 values)

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| K562 | Chronic Myelogenous Leukemia | 0.773 mM | 24 h | [1] |

| KU812 | Chronic Myelogenous Leukemia | 0.882 mM | 24 h | [1] |

| HL-60 | Acute Myeloid Leukemia | 28.6 µM / 11.3 µM | 24 h / 48 h | [5] |

| U-937 | Acute Myeloid Leukemia | 17.5 µM / 9.0 µM | 24 h / 48 h | [5] |

| NALM6 | Acute Lymphoblastic Leukemia | 1.2 - 4.4 µM | Not Specified | |

| MOLT4 | Acute Lymphoblastic Leukemia | 1.2 - 4.4 µM | Not Specified | |

| 697 | Acute Lymphoblastic Leukemia | 1.2 - 4.4 µM | Not Specified | |

| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition | 24, 48, 72 h | [6] |

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme | Inhibition Type | IC50 Value | Reference |

| CYP1A2 | Competitive | 18.05 µM | [1] |

| CYP2D6 | Competitive | 15.13 µM | [1] |

| CYP3A4 | Non-competitive | 20.09 µM | [1] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning the biological activities of alkaloids from Leonurus japonicus.

Uterine Smooth Muscle Contraction Assay

This assay is crucial for evaluating the uterotonic activity of Leonurus japonicus alkaloids.

-

Tissue Preparation: Uterine smooth muscle strips are isolated from non-pregnant female Sprague-Dawley rats. The strips are mounted in organ baths containing a physiological salt solution (e.g., Locke's solution), maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.[7]

-

Contraction Induction: Spontaneous contractions are allowed to stabilize. To study the effects on induced contractions, a contracting agent such as oxytocin or a high concentration of potassium chloride (KCl) is added to the bath.[8]

-

Treatment and Measurement: Alkaloids at various concentrations are added to the organ bath, and changes in the tension and frequency of uterine contractions are recorded using a force transducer connected to a data acquisition system.[8] The inhibitory or stimulatory effects are then quantified.

Cell Viability and Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to evaluate the anticancer effects of this compound.

-

Cell Plating: Cancer cells (e.g., HL-60, U-937) are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the alkaloid (e.g., this compound) and incubated for specific periods (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition and Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[10] During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]

-

Solubilization and Absorbance Reading: A solubilization solution (e.g., DMSO or a specialized detergent reagent) is added to dissolve the formazan crystals.[10] The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Angiogenesis and Wound Healing Assays

These assays are employed to investigate the pro-angiogenic and wound healing properties of the total alkaloid fraction of Leonurus japonicus (TALH).

-

Wound Healing (Scratch) Assay: Human umbilical vein endothelial cells (HUVECs) are grown to confluence in a culture plate. A "scratch" is made through the cell monolayer with a sterile pipette tip. The cells are then treated with TALH, and the rate of cell migration to close the scratch is monitored and quantified over time.[11][12]

-

Transwell Migration Assay: This assay assesses the migratory capacity of cells. HUVECs are seeded in the upper chamber of a Transwell insert, and TALH is placed in the lower chamber as a chemoattractant. The number of cells that migrate through the porous membrane to the lower chamber is quantified after a specific incubation period.[11][12]

-

Tube Formation Assay: This assay evaluates the ability of endothelial cells to form capillary-like structures. HUVECs are seeded on a layer of Matrigel and treated with TALH. The formation of tube-like networks is observed and quantified by measuring parameters such as the number of branch points and total tube length.[11][12]

-

In Vivo Wound Healing Model: A full-thickness cutaneous wound is created on the back of rats. The wound is then treated topically with a preparation containing TALH. The rate of wound closure is measured over several days, and tissue samples are collected for histological analysis to assess parameters like cellular proliferation and collagen deposition.[11][12][13]

Neuroprotection Assays

These assays are used to evaluate the neuroprotective effects of alkaloids like stachydrine against neuronal damage.

-

In Vivo Model of Cerebral Ischemia-Reperfusion Injury: A model of stroke is induced in rats, typically by middle cerebral artery occlusion (MCAO). Stachydrine is administered before or after the ischemic event. Neurological deficit scores are evaluated, and the infarct volume in the brain is measured using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[14][15]

-

Histopathological Analysis: Brain tissue sections are subjected to Hematoxylin and Eosin (H&E) staining to observe general morphology and neuronal damage. Nissl staining is used to assess the number of surviving neurons, and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is employed to detect apoptotic cells.[14][15]

-

Measurement of Oxidative Stress Markers: The levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) are measured in brain tissue homogenates.[14][15]

-

In Vitro Oxygen-Glucose Deprivation (OGD) Model: Neuronal cell lines (e.g., PC12) are subjected to OGD to mimic ischemic conditions in vitro. The protective effect of stachydrine is assessed by measuring cell viability and the release of inflammatory factors.[14]

Western Blot Analysis

Western blotting is a key technique used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms and signaling pathways affected by the alkaloids.

-

Protein Extraction and Quantification: Cells or tissues are lysed to extract total proteins. The protein concentration is determined using a standard method like the Bradford or BCA assay to ensure equal loading.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., p-PI3K, p-Akt, p-ERK).[16][17][18] After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. This allows for the determination of changes in protein expression or phosphorylation levels in response to alkaloid treatment.[16][17]

Signaling Pathways and Mechanisms of Action

The biological activities of alkaloids from Leonurus japonicus are mediated through the modulation of several key signaling pathways.

PI3K/AKT/NF-κB Signaling Pathway

This pathway is central to the anti-inflammatory and cell survival effects of Leonurus japonicus alkaloids. The total alkaloid fraction has been shown to regulate this pathway to treat endometrial inflammation.[19] this compound has also been found to exert its anti-inflammatory effects in osteoarthritis by inhibiting this pathway. Furthermore, this compound's anticancer effects in acute myeloid leukemia are associated with the inhibition of PI3K/Akt activation.[5]

Caption: PI3K/AKT/NF-κB pathway modulation by Leonurus japonicus alkaloids.

SRC/MEK/ERK Signaling Pathway

The total alkaloid fraction of Leonurus japonicus has been shown to promote angiogenesis and wound healing by activating the SRC/MEK/ERK signaling pathway.[11][12] This pathway is a crucial regulator of cell proliferation, differentiation, and survival.

Caption: SRC/MEK/ERK pathway activation in angiogenesis and wound healing.

Conclusion and Future Directions

The alkaloids from Leonurus japonicus, particularly this compound and stachydrine, exhibit a remarkable spectrum of biological activities with significant therapeutic potential. The quantitative data and mechanistic insights presented in this guide underscore their promise in the development of novel drugs for a range of diseases, including cancer, cardiovascular disorders, and inflammatory conditions.

Future research should focus on several key areas:

-

Clinical Trials: Rigorous clinical trials are necessary to validate the preclinical findings and establish the safety and efficacy of these alkaloids in humans.

-

Pharmacokinetics and Bioavailability: Further studies are needed to optimize the delivery and bioavailability of these compounds to enhance their therapeutic effects.

-

Synergistic Effects: Investigating the synergistic effects of these alkaloids with existing drugs could lead to more effective combination therapies.

-

Toxicology: A comprehensive toxicological profile of the purified alkaloids is essential to ensure their safe clinical application.

References

- 1. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology [frontiersin.org]

- 3. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-leukaemia effects of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits breast cancer cell growth and angiogenesis via PI3K/AKT/mTOR pathway | Tropical Journal of Pharmaceutical Research [ajol.info]

- 7. Alkaloids and flavonoid glycosides from the aerial parts of Leonurus japonicus and their opposite effects on uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Total alkaloid fraction of Leonurus japonicus Houtt. Promotes angiogenesis and wound healing through SRC/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preliminary Evaluation of Wound Healing Potential of Leonurus japonicus Houtt. Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Effect of Leonurus japonicus alkaloids on endometrial inflammation and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Effects of Leonurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine, an alkaloid derived from Herba Leonuri, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2). This document summarizes available quantitative data on its efficacy, details common experimental protocols for its investigation, and provides visual representations of its mechanisms of action to support further research and development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. This compound has emerged as a promising natural compound with potent anti-inflammatory activities.[1][2] It has been shown to be effective in both in vitro and in vivo models of inflammation, primarily by suppressing the production of pro-inflammatory mediators.[1][3] This guide serves as a technical resource for researchers exploring the therapeutic potential of this compound.

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been consistently shown to inhibit this pathway.[1][2] The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes.[3]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes p38, JNK, and ERK, is another critical regulator of inflammation. This compound has been shown to suppress the phosphorylation of these key kinases in response to inflammatory stimuli, thereby inhibiting the downstream production of inflammatory mediators.[1][2]

Caption: this compound's modulation of the MAPK signaling pathway.

Activation of the Nrf2 Pathway

This compound has also been shown to upregulate the Nrf2 pathway, which is a key regulator of the antioxidant response.[1] By activating Nrf2, this compound enhances the expression of antioxidant enzymes, which in turn can mitigate the oxidative stress that often accompanies inflammation.

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound as reported in various studies. It is important to note that direct comparisons between studies may be challenging due to variations in experimental models and conditions.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | Measured Parameter | This compound Concentration | Observed Effect | Reference |

| RAW 264.7 macrophages | LPS | Nitric Oxide (NO) | Dose-dependent | Inhibition of NO production | [4][5][6] |

| RAW 264.7 macrophages | LPS | TNF-α | Dose-dependent | Significant reduction in production | [7] |

| RAW 264.7 macrophages | LPS | IL-6 | Dose-dependent | Significant reduction in production | [7] |

| Human Trophoblast Cells | LPS | TNF-α, IL-1β, IL-6 | 0-20 µM | Dose-dependent decrease | [8] |

| Mouse Mastitis Model | LPS | TNF-α, IL-6 | Not specified | Downregulation | [1] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease/Stimulus | This compound Dosage | Measured Parameter | Observed Effect | Reference |

| Mice | Chronic Mild Stress | 30 mg/kg and 60 mg/kg | IL-1β, IL-6, TNF-α | 60 mg/kg significantly downregulated cytokines | [9] |

| Mice | Obesity | Not specified | TNF-α, IL-1β, MCP-1, COX-2 | Inhibition of expression | [10] |

| Mice | LPS-induced AKI | Not specified | TNF-α, IL-1, IL-6, IL-8 | Down-regulation of cytokines | [3] |

| Rats | Cognitive Impairment | Not specified | NO, TNF-α, IL-1β, IL-6 | Reduction of inflammatory factors | [2] |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the anti-inflammatory effects of this compound.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the induction of an inflammatory response in macrophages, a common in vitro model.

Caption: Experimental workflow for in vitro inflammation studies.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Cells are seeded in 96-well plates for cytokine analysis or larger plates for protein extraction.

-

Pre-treatment: After cell adherence, the medium is replaced with fresh medium containing various concentrations of this compound for a specified pre-incubation period (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) at a final concentration typically ranging from 100 ng/mL to 1 µg/mL.

-

Incubation: The cells are incubated for a period of 18-24 hours.

-

Sample Collection: The cell culture supernatant is collected for cytokine analysis by ELISA. The cells are washed with PBS and lysed for protein analysis by Western blot.

Measurement of Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.

Methodology:

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.

-

Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Standards and samples (cell culture supernatants) are added to the wells and incubated.

-

Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.

-

Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The reaction is stopped with a stop solution (e.g., H2SO4), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Analysis of Signaling Proteins by Western Blot

Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the signaling pathways.

Methodology:

-

Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-p65 or anti-phospho-JNK) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential by targeting key signaling pathways, including NF-κB and MAPK, and by activating the Nrf2-mediated antioxidant response. The available data from in vitro and in vivo studies provide a strong foundation for its further development as a therapeutic agent for inflammatory diseases. Future research should focus on obtaining more comprehensive quantitative data, including IC50 values for the inhibition of key inflammatory mediators, and on conducting well-designed clinical trials to establish its safety and efficacy in humans. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future investigations.

References

- 1. Research progress on the role of this compound in inflammation-related diseases [jms.fudan.edu.cn]

- 2. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ameliorates LPS-induced acute kidney injury via suppressing ROS-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound: a comprehensive review of pharmacokinetics, pharmacodynamics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound Attenuates Obesity-Related Vascular Dysfunction and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Leonurine's Cardioprotective Mechanisms: A Technical Guide to its Impact on Cardiovascular Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine, an alkaloid derived from Herba Leonuri (motherwort), has emerged as a promising therapeutic agent for a spectrum of cardiovascular diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's cardioprotective effects, with a focus on myocardial infarction, cardiac hypertrophy, atherosclerosis, and heart failure. We delve into the key signaling pathways modulated by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for preclinical research. This document is intended to serve as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.

Introduction

Cardiovascular diseases (CVDs) remain the leading cause of mortality worldwide, necessitating the exploration of novel therapeutic strategies. This compound has garnered significant attention for its multifaceted pharmacological properties, including antioxidant, anti-inflammatory, and anti-apoptotic activities, which contribute to its protective effects on the cardiovascular system.[1][2] This guide synthesizes the current understanding of this compound's impact on CVDs, providing a technical foundation for further investigation and potential clinical translation.

Impact on Myocardial Infarction

Myocardial infarction (MI), commonly known as a heart attack, results from prolonged ischemia and subsequent cardiomyocyte death. This compound has been shown to mitigate MI-induced cardiac injury through several mechanisms.

Anti-Apoptotic Effects

A key mechanism of this compound's cardioprotection in MI is the inhibition of apoptosis.[3][4] this compound has been demonstrated to modulate the expression of pro- and anti-apoptotic proteins, thereby preserving cardiomyocyte viability.

Quantitative Data on this compound's Anti-Apoptotic Effects in Myocardial Infarction:

| Parameter | Animal/Cell Model | Treatment | Result | Reference |

| Infarct Size | Rat (MI model) | This compound (15 mg/kg/day) | 34.49 ± 1.19% vs. 43.66 ± 1.60% in saline group | [1] |

| Bax/Bcl-2 mRNA Ratio | Rat (MI model) | This compound | 0.68-fold down-regulation of Bax and 1.41-fold up-regulation of Bcl-2 | [5] |

| Phosphorylated Akt | H9c2 cells (oxidative stress) | This compound | Concentration-dependent increase | [6] |

| Caspase-3 & Cleaved-Caspase-3 | Rat (MI model) | This compound (15 mg/kg/day) | Significantly decreased levels | [4] |

Signaling Pathway Modulation

The cardioprotective effects of this compound in MI are mediated by the activation of pro-survival signaling pathways, most notably the PI3K/Akt/GSK3β pathway.[3][4] Activation of this pathway leads to the downstream inhibition of apoptotic machinery.

Caption: this compound activates the PI3K/Akt/GSK3β signaling pathway to inhibit apoptosis.

Experimental Protocols

Myocardial Infarction Model in Rats (Coronary Artery Ligation):

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are used.[7]

-

Anesthesia: Anesthetize the rats intraperitoneally with 3% pentobarbital sodium (30 mg/kg).[1]

-

Intubation and Ventilation: Intubate the rats and provide ventilation at a respiratory rate of 70 breaths/min.[1]

-

Thoracotomy: Perform a thoracotomy at the third intercostal space on the left side.[1]

-

Ligation: After exposing the heart, ligate the left coronary artery 2 mm below the left atrial appendage using a 6-0 polypropylene suture.[1] Successful ligation is confirmed by ST-segment elevation on an ECG and a pale appearance of the infarcted area.[1]

-

Treatment: Administer this compound (e.g., 15 mg/kg/day) or saline via oral gavage for the desired duration (e.g., 28 days).[1]

-

Analysis: Perform echocardiography, Masson's trichrome staining for fibrosis, and TUNEL assays for apoptosis.[1]

Impact on Cardiac Hypertrophy

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can progress to heart failure. This compound has demonstrated the ability to attenuate cardiac hypertrophy.

Signaling Pathway Modulation

This compound has been shown to inhibit signaling pathways that promote hypertrophy, such as the MAPK/ERK and NF-κB pathways, often activated by stimuli like angiotensin II.[8]

Caption: this compound inhibits Angiotensin II-induced cardiac hypertrophy signaling pathways.

Experimental Protocols

Angiotensin II-Induced Cardiac Hypertrophy Model:

-

Animal Model: Use appropriate mouse or rat models.[8]

-

Angiotensin II Infusion: Continuously infuse angiotensin II (e.g., via osmotic mini-pumps) to induce hypertension and subsequent cardiac hypertrophy.[8]

-

This compound Treatment: Co-administer this compound (e.g., 10 or 20 mg/kg) with the angiotensin II infusion.[8]

-

Analysis: After the treatment period, assess cardiac hypertrophy by measuring heart weight to body weight ratio, left ventricular wall thickness (echocardiography), and histological analysis of cardiomyocyte size.[8]

Impact on Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaque in the arteries. This compound exhibits anti-atherosclerotic properties by improving lipid profiles and reducing inflammation.[9]

Experimental Protocols

Atherosclerosis Model in ApoE-/- Mice:

-

Animal Model: Use apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis.[10]

-

Diet: Feed the mice a high-fat diet to accelerate plaque formation.

-

This compound Administration: Administer this compound orally or via injection for a specified period.

-

Analysis: At the end of the study, analyze plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides).[11] Aortic root sections can be stained with Oil Red O to quantify atherosclerotic lesion size.[12]

Impact on Heart Failure

Heart failure is a complex clinical syndrome where the heart is unable to pump enough blood to meet the body's needs. This compound has shown potential in improving cardiac function in models of heart failure.

Experimental Protocols

Isoproterenol-Induced Heart Failure Model:

-

Animal Model: Use mice or rats.[13]

-

Isoproterenol Administration: Administer isoproterenol, a non-selective β-adrenergic agonist, via subcutaneous injection or continuous infusion using osmotic pumps to induce cardiac remodeling and heart failure. A common dosage is 30 mg/kg/day for 21 days via an osmotic pump.[13][14]

-

This compound Treatment: Administer this compound concurrently with isoproterenol.

-

Functional Assessment: Evaluate cardiac function using echocardiography to measure parameters like ejection fraction and fractional shortening.[13]

-

Histological Analysis: Assess cardiac fibrosis using Masson's trichrome or Picrosirius red staining.

Common In Vitro Experimental Protocols

H9c2 Cell Culture and Hypoxia Model

-

Cell Line: H9c2 rat heart myoblasts are a commonly used cell line.[15]

-

Culture Conditions: Culture H9c2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[15]

-

Hypoxia Induction: To mimic ischemic conditions, place the cells in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for a specified duration (e.g., 6-24 hours).[16] Alternatively, chemical hypoxia can be induced using cobalt chloride (CoCl2).[16]

-

This compound Treatment: Pre-treat the cells with various concentrations of this compound before inducing hypoxia.

-

Analysis: Assess cell viability (e.g., MTT assay), apoptosis (e.g., flow cytometry with Annexin V/PI staining), and protein expression of key signaling molecules via Western blotting.[4]

Western Blotting for Signaling Pathway Analysis

-

Protein Extraction: Lyse cells or homogenized heart tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.[1][4] Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant therapeutic potential for a range of cardiovascular diseases by targeting key pathological processes such as apoptosis, inflammation, and adverse cardiac remodeling. Its ability to modulate multiple signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, underscores its pleiotropic cardioprotective effects. The experimental models and protocols detailed in this guide provide a framework for researchers to further elucidate the mechanisms of action of this compound and to advance its development as a novel cardiovascular therapeutic. Further investigation, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into tangible benefits for patients with cardiovascular disease.

References

- 1. This compound protects cardiac function following acute myocardial infarction through anti-apoptosis by the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Exerts Antidepressant-Like Effects in the Chronic Mild Stress-Induced Depression Model in Mice by Inhibiting Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a potential drug for the treatment of cardiovascular system and central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound alleviates doxorubicin-induced myocarditis in mice via MAPK/ERK pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound improves ischemia-induced myocardial injury through antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (SCM-198) improves cardiac recovery in rat during chronic infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. This compound attenuates angiotensin II-induced cardiac injury and dysfunction via inhibiting MAPK and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The apolipoprotein e knockout mouse: a model documenting accelerated atherogenesis in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. farmaciajournal.com [farmaciajournal.com]

- 15. elabscience.com [elabscience.com]

- 16. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Apoptotic Pathways of Leonurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leonurine, an active alkaloid derived from Leonurus cardiaca (motherwort), has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-apoptotic effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's ability to inhibit programmed cell death. We will dissect the core signaling pathways modulated by this compound, present quantitative data from key studies in a structured format, and provide detailed protocols for the essential experimental techniques used to elucidate these pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this compound.

Core Anti-Apoptotic Signaling Pathways of this compound

This compound exerts its anti-apoptotic effects through the modulation of several key signaling cascades. The primary pathways identified are the PI3K/Akt pathway, the MAPK pathway, and the NF-κB pathway. Furthermore, this compound directly influences the intrinsic and extrinsic apoptotic pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. This compound has been shown to activate this pathway, leading to the downstream phosphorylation and inactivation of pro-apoptotic proteins.[1][2][3] A key mechanism involves the PI3K/Akt/GSK3β signaling axis. Activated Akt phosphorylates and inhibits Glycogen Synthase Kinase 3β (GSK3β), which in turn leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and Caspase-3.[1]

Caption: PI3K/Akt signaling pathway activated by this compound.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, which includes cascades involving p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a dual role in cell fate. However, in many pathological contexts, its overactivation promotes apoptosis. This compound has been demonstrated to inhibit the phosphorylation and activation of p38, JNK, and ERK in response to cellular stress, thereby mitigating apoptotic signaling.[1][4][5][6][7]

Caption: Inhibition of the MAPK pathway by this compound.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that regulates the expression of numerous genes involved in inflammation and apoptosis. In many cell types, chronic activation of NF-κB promotes apoptosis. This compound has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-apoptotic target genes.[1][4][5][6][8][9]

Caption: this compound's inhibition of the NF-κB signaling pathway.

The Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) Pathways